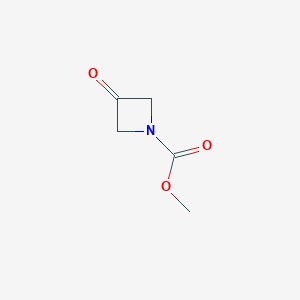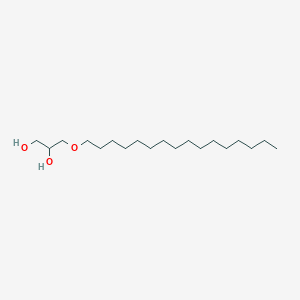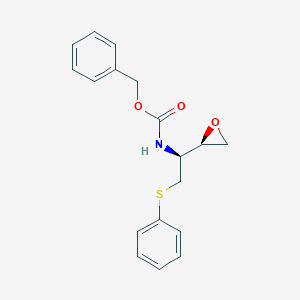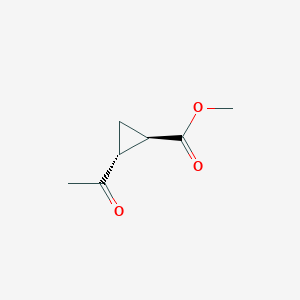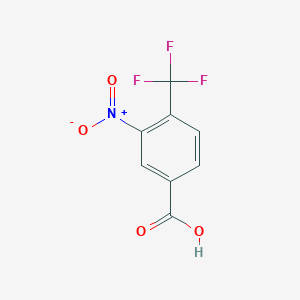
3-硝基-4-(三氟甲基)苯甲酸
描述
3-Nitro-4-(trifluoromethyl)benzoic acid is a chemical compound that belongs to the class of organic compounds known as benzoic acids. These are compounds containing a benzene ring attached to a carboxylic acid group. The presence of the nitro and trifluoromethyl groups at specific positions on the benzene ring adds unique chemical properties to the molecule, influencing its synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical processes, including nitration, dehydration, amidation, and specific rearrangements, depending on the desired product structure. For instance, the synthesis of 3-Nitro-2-amino-benzoic acid from phthalic anhydride involves a series of reactions yielding a total yield of 19% (L. Fang, 2009).
Molecular Structure Analysis
The molecular and crystal structure of compounds similar to 3-nitro-4-(trifluoromethyl)benzoic acid has been characterized through crystallographic and spectroscopic methods. For example, structural characterization of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid revealed detailed insights into the arrangement of functional groups and their impact on the molecule's geometry (A. Richter et al., 2021).
科学研究应用
Crystallographic and Spectroscopic Characterization :
- Application : Understanding the structural and steric interactions of nitro trifluoromethyl benzoic acid isomers for potential application in crystallography and materials science (Diehl III, Je, & Tanski, 2019).
Degradation and Stability Study in Nitisinone :
- Application : Investigating the stability and degradation pathways of nitisinone, where 3-nitro-4-(trifluoromethyl)benzoic Acid appears as a by-product. This is crucial for understanding the medicinal implications and environmental impact of this compound (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).
Antitubercular Precursor Synthesis :
- Application : Serving as a precursor in the synthesis of benzothiazinones, a new class of antituberculosis drugs. Understanding its structure helps in designing more effective antitubercular agents (Richter, Goddard, Schlegel, Imming, & Seidel, 2021).
Sensitizing Luminescence in Eu(III) and Tb(III) :
- Application : Used in evaluating thiophenyl-derivatized nitrobenzoic acid ligands as possible sensitizers for Eu(III) and Tb(III) luminescence. This has implications in the development of luminescent materials and sensors (Viswanathan & Bettencourt-Dias, 2006).
Influence on Luminescent Properties of Lanthanide Coordination Compounds :
- Application : Testing the influence of substituents on the photophysical properties of lanthanide coordination compounds, where 3-nitro-4-benzyloxy benzoic acid derivatives are used as ligands. This is significant for the development of luminescent materials and understanding electron transfer mechanisms (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).
Spectroscopic Analysis and Molecular Characterization :
- Application : Utilizing 3-nitro-4-(trifluoromethyl)benzoic Acid for spectroscopic analysis to understand the vibrational, structural, and electronic properties of related compounds. This is critical in chemical characterization and development of materials with specific optical properties (Samsonowicz, Świsłocka, Regulska, & Lewandowski, 2007).
安全和危害
3-Nitro-4-(trifluoromethyl)benzoic Acid is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Sens. 1, indicating that it is harmful if swallowed, causes serious eye irritation, and may cause an allergic skin reaction . Precautionary measures include wearing protective gloves, avoiding ingestion and inhalation, and washing with plenty of water in case of skin contact .
属性
IUPAC Name |
3-nitro-4-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO4/c9-8(10,11)5-2-1-4(7(13)14)3-6(5)12(15)16/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWGMOJIGTUDFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381232 | |
| Record name | 3-nitro-4-(trifluoromethyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-nitro-4-(trifluoromethyl)benzoic Acid | |
CAS RN |
116965-16-3 | |
| Record name | 3-nitro-4-(trifluoromethyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Nitro-4-(trifluoromethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


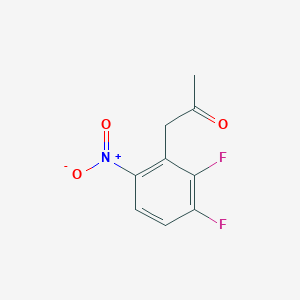
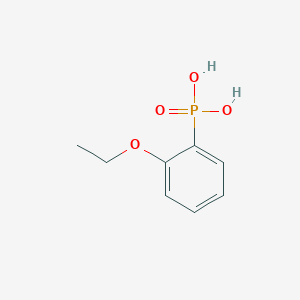
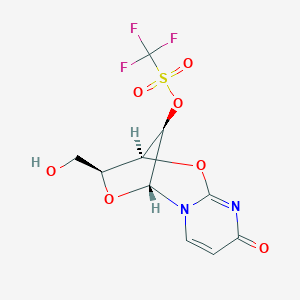
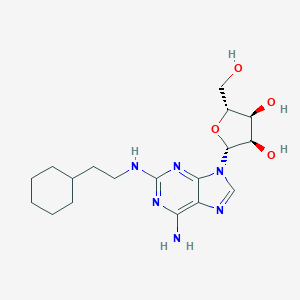
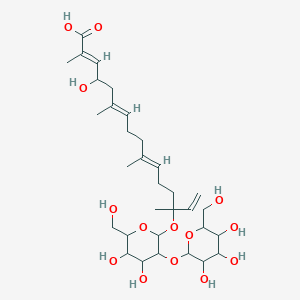
![Bis[[4-(ethenoxymethyl)cyclohexyl]methyl] Benzene-1,3-dicarboxylate](/img/structure/B54830.png)
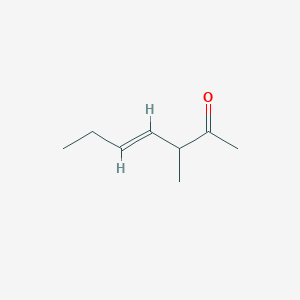
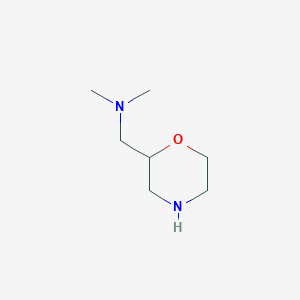
![2-[(Carboxymethylamino)methylamino]acetic acid](/img/structure/B54838.png)
